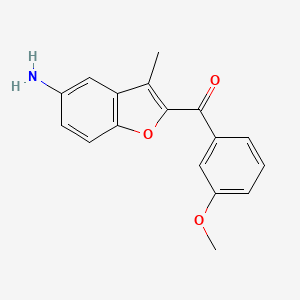

2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-3-methyl-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-10-14-9-12(18)6-7-15(14)21-17(10)16(19)11-4-3-5-13(8-11)20-2/h3-9H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXVBTUFCQZHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methoxybenzoyl 3 Methyl 1 Benzofuran 5 Amine and Its Analogs

Strategic Considerations for the Construction of the Benzofuran (B130515) Ring System

The formation of the benzofuran ring is the cornerstone of any synthetic approach to 2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine. The desired 2,3-disubstituted pattern, along with the specific substituents on the benzene (B151609) ring, dictates the choice of starting materials and the cyclization strategy.

Approaches to 2,3-Disubstituted Benzofuran Derivatives

A variety of methods have been developed for the synthesis of 2,3-disubstituted benzofurans. A common and classical approach involves the reaction of a substituted phenol (B47542) with a suitable three-carbon synthon that will ultimately form the furan (B31954) ring. For the target molecule, a key precursor would be a 4-aminophenol (B1666318) derivative.

One established method for constructing the 2-acyl-3-methylbenzofuran skeleton involves the reaction of a substituted salicylaldehyde (B1680747) or a 2-hydroxyphenacyl halide with a reagent that can provide the remaining atoms of the furan ring. For instance, the reaction of a 2-hydroxyacetophenone (B1195853) derivative with an α-haloketone can lead to the formation of the benzofuran core through a sequence of O-alkylation followed by an intramolecular aldol-type condensation or related cyclization.

A significant challenge in the synthesis of the target compound is the presence of the 5-amino group. This functionality is often introduced in a protected form, such as a nitro group, which can be reduced in a later step. Therefore, many synthetic strategies commence with a 4-nitrophenol (B140041) derivative. The synthesis of a closely related analog, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, provides a relevant example. The synthesis of this class of compounds often starts from a suitably substituted phenol, which undergoes a series of reactions to build the benzofuran core and introduce the required substituents.

Regioselectivity and Stereoselectivity Control in Benzofuran Ring Formation

Regioselectivity is a critical aspect of benzofuran synthesis, particularly when the phenolic precursor has multiple available ortho positions for cyclization. In the context of synthesizing this compound, starting with a 4-aminophenol or 4-nitrophenol derivative simplifies the regiochemical outcome of the cyclization, as only one ortho position is typically available for ring closure.

However, in more complex scenarios, the directing effects of existing substituents on the benzene ring play a crucial role in controlling the regioselectivity of the annulation reaction. Electronic and steric factors of the substituents can influence the site of cyclization. For instance, electron-donating groups can activate the aromatic ring towards electrophilic attack, influencing the position of ring closure in acid-catalyzed cyclizations.

Stereoselectivity is generally not a primary concern in the synthesis of the aromatic benzofuran ring itself. However, it can become important in the synthesis of related dihydrobenzofuran derivatives or if chiral centers are present in the substituents. For the target molecule, which is achiral, stereoselectivity is not a factor in the construction of the core structure.

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction of the benzofuran ring system, offering mild reaction conditions and broad functional group tolerance.

Palladium-Catalyzed Synthetic Routes

Palladium catalysts are highly versatile and can be employed in various strategies to construct the benzofuran nucleus. These methods often involve the formation of carbon-carbon and carbon-oxygen bonds in a controlled manner.

Palladium-catalyzed C-H activation has become a prominent strategy for the direct functionalization of unactivated C-H bonds, streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. In the context of benzofuran synthesis, this approach can be utilized to form the furan ring through an intramolecular C-O bond formation following an initial C-H activation event.

For example, a palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids can produce a variety of benzofuran compounds. Depending on the substitution pattern of the phenol precursor, this method can yield 2,3-dialkylbenzofurans with excellent regioselectivity. This strategy offers a direct route to the core structure of the target molecule by selecting the appropriate phenol and unsaturated carboxylic acid. A proposed mechanism involves the coordination of the palladium catalyst to the phenol, followed by C-H activation at the ortho position. Subsequent insertion of the alkene and reductive elimination leads to the formation of the benzofuran ring.

The table below summarizes representative examples of palladium-catalyzed C-H activation/oxidation for the synthesis of substituted benzofurans.

| Phenol Derivative | Alkene/Alkyne Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| Phenol | 5-Phenylpenta-2,4-dienoic acid | Pd(OAc)₂, 1,10-phenanthroline (B135089), Cu(OAc)₂ | ClCH₂CH₂Cl | 130 | - |

| 2-Phenylphenol | Alkenylcarboxylic acid | Pd(OAc)₂, 1,10-phenanthroline, Cu(OAc)₂ | ClCH₂CH₂Cl | 130 | - |

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly powerful tool for the synthesis of benzofurans. This reaction is often followed by an in-situ or subsequent cyclization step to form the furan ring.

The general strategy involves the Sonogashira coupling of an ortho-halophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate can then undergo an intramolecular cyclization (heteroannulation) to afford the 2-substituted benzofuran. To achieve the 2,3-disubstituted pattern required for the target molecule, a substituted alkyne is used. For the synthesis of a 2-acyl-3-methylbenzofuran, a propargyl ketone derivative could be coupled with a suitable halophenol.

The regioselectivity of the Sonogashira coupling is generally high, occurring at the position of the halogen atom. The subsequent cyclization is also typically regioselective, leading to the formation of the five-membered furan ring. The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency of both the coupling and the cyclization steps.

Below is a table showcasing examples of benzofuran synthesis via Sonogashira coupling and subsequent cyclization.

| o-Halophenol | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | RT-100 | - |

| 2-Iodophenol | 1-Phenyl-2-propyn-1-ol | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 | - |

The synthesis of the 5-amino functionality in the target molecule would typically involve starting with a 2-halo-4-nitrophenol, performing the Sonogashira coupling and cyclization, and then reducing the nitro group to an amine in a final step. This approach ensures the compatibility of the functional groups throughout the palladium-catalyzed reaction sequence.

Oxidative Annulation Reactions between Phenols and Alkenylcarboxylic Acids

Ruthenium-catalyzed reactions have been reported for the synthesis of benzofuran derivatives from phenols and alkynes, which serve as analogs to alkenylcarboxylic acids in this context. In a study by Zheng and co-workers, benzofuran derivatives were synthesized via a ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes. nih.gov This process proceeds through a C–H alkenylation of the m-hydroxybenzoic acid, followed by an oxygen-induced annulation. nih.gov The reaction is facilitated by magnesium acetate (B1210297) as a base and γ-valerolactone (GVL) as a solvent, which promotes the aerobic oxidation. nih.gov

The general reaction scheme involves the ortho-C–H bond of the phenol being activated by the ruthenium catalyst, followed by insertion of the alkyne. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzofuran ring. This methodology provides a direct approach to functionalized benzofurans from readily available starting materials.

Table 1: Ruthenium-Catalyzed Annulation of m-Hydroxybenzoic Acids and Alkynes

| Entry | m-Hydroxybenzoic Acid | Alkyne | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|---|

| 1 | m-Hydroxybenzoic acid | Diphenylacetylene | [Ru(p-cymene)Cl2]2 | Mg(OAc)2 | GVL | 2,3-Diphenylbenzofuran-5-carboxylic acid | - |

| 2 | 3-Hydroxy-4-methoxybenzoic acid | 1-Phenyl-1-propyne | [Ru(p-cymene)Cl2]2 | Mg(OAc)2 | GVL | 4-Methoxy-2-methyl-3-phenylbenzofuran-5-carboxylic acid | - |

Data derived from conceptual understanding of the described reaction; specific yield data was not available in the provided search results.

Radical Cascade Carbonylation Approaches

Palladium-catalyzed radical cascade carbonylation reactions have emerged as a powerful strategy for the synthesis of 2,3-disubstituted benzofuran derivatives. researchgate.net These multi-component reactions allow for the construction of complex molecular architectures in a single step from simple precursors. nih.gov

A notable example is a three-component cyclization carbonylation reaction of iodoarene-tethered propargyl ethers with an amine and carbon monoxide. nih.gov This palladium-catalyzed cascade involves a sequence of oxidative addition, unsaturated bond migration, carbonyl insertion, and nucleophilic attack to afford the benzofuran product. nih.gov Another approach involves a four-component radical cascade carbonylation, though specific details on the substrates and products were not available in the provided search results. researchgate.net These methods are valued for their ability to introduce diverse functional groups at the 2 and 3 positions of the benzofuran core.

Copper-Catalyzed Cyclization Strategies

Copper catalysis offers a versatile and cost-effective approach for the synthesis of benzofurans. One prominent method is the copper-catalyzed aerobic oxidative coupling of phenols and terminal alkynes. researchgate.netnih.gov This reaction proceeds at room temperature under visible light irradiation, utilizing a copper photoredox process. nih.gov The reaction demonstrates regioselectivity, leading to hydroxyl-functionalized aryl and alkyl ketones via C≡C triple bond cleavage. nih.gov Simple copper(II) hydroxide (B78521) has also been shown to be an efficient heterogeneous catalyst for the selective oxidative cross-coupling of terminal alkynes and amides using air as the oxidant. rsc.org

Another significant copper-mediated strategy is the oxidative annulation of phenols with unactivated internal alkynes. rsc.org This method allows for the synthesis of a variety of benzofuran derivatives. Mechanistic studies suggest that these annulations proceed through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org The use of copper catalysts in conjunction with molecular oxygen as the oxidant underscores the green chemistry principles of these synthetic routes. rsc.org

Table 2: Copper-Catalyzed Aerobic Oxidative Coupling of Phenols and Terminal Alkynes

| Entry | Phenol | Terminal Alkyne | Catalyst | Oxidant | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 1 | Phenol | Phenylacetylene | Cu(I) salt | O2 (air) | Visible light, rt | 2-Phenylbenzofuran | - |

| 2 | 4-Methoxyphenol | 1-Octyne | Cu(OH)2 | O2 (air) | - | 5-Methoxy-2-hexylbenzofuran | - |

| 3 | 3,5-Dimethylphenol | Phenylacetylene | Cu(II) salt | O2 (air) | Visible light, rt | Benzoquinone-derived product | - |

Data derived from conceptual understanding of the described reactions; specific yield data was not available in the provided search results.

Rhodium-Catalyzed Approaches

Rhodium catalysts have proven to be highly effective in the synthesis of benzofurans through various C-H activation and annulation strategies. A notable approach involves the Rh(III)-catalyzed cascade [3+2] annulation of N-phenoxyacetamides with propiolates. acs.org This reaction proceeds under mild conditions and provides regio- and stereoselective access to benzofuran-2(3H)-ones bearing exocyclic enamino motifs. acs.orgresearchgate.net The reaction is believed to involve a consecutive process of C-H functionalization, isomerization, and lactonization. acs.orgresearchgate.net

Another innovative rhodium-catalyzed method is the C–H activation/[3+2] annulation of N-phenoxyacetamides with 1,3-dienes, leading to the construction of dihydrobenzofurans. organic-chemistry.orgacs.org This redox-neutral process exhibits good chemoselectivity and functional group compatibility. organic-chemistry.orgacs.org Furthermore, an asymmetric version of this reaction has been demonstrated, highlighting its potential for the synthesis of chiral dihydrobenzofurans. bohrium.com

Iron(III)-Mediated Cyclizations

Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a catalyst in organic synthesis. Iron(III)-catalyzed reactions have been developed for the synthesis of benzofuran and dihydrobenzofuran derivatives. One such method is the visible-light-driven iron-catalyzed decarboxylative cyclization of 2-carboxymethoxybenzaldehydes with aryl amines to afford 3-amino-2,3-dihydrobenzofuran derivatives. researchgate.net This one-pot reaction proceeds under mild conditions with good to excellent yields and tolerates a broad range of functional groups. researchgate.net The proposed mechanism involves the iron-catalyzed decarboxylation of the alkyl carboxylic acid to generate an alkyl radical, which then initiates a cascade cyclization. researchgate.net

While this method directly yields a dihydrobenzofuran, it represents a valuable iron-catalyzed route to a closely related and synthetically versatile scaffold. Further oxidation of the dihydrobenzofuran can provide access to the fully aromatic benzofuran core.

Metal-Free Synthetic Pathways

While metal-catalyzed methods are prevalent, metal-free synthetic pathways offer advantages in terms of cost, toxicity, and ease of product purification. Acid-catalyzed cyclization reactions are a classic and effective metal-free approach to the benzofuran nucleus.

Acid-Catalyzed Cyclization Reactions (e.g., Polyphosphoric Acid mediated)

Polyphosphoric acid (PPA) is a widely used reagent for promoting intramolecular cyclization reactions to form heterocyclic compounds, including benzofurans. wuxiapptec.com PPA serves as both a strong acid and a dehydrating agent, facilitating the cyclodehydration of suitable precursors.

One common strategy involves the PPA-catalyzed cyclization of α-phenoxy ketones. researchgate.net These substrates can be readily prepared from the reaction of phenols and α-halo ketones. Upon treatment with PPA, the α-phenoxy ketone undergoes an intramolecular electrophilic aromatic substitution to form the benzofuran ring. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been reported as an effective alternative to PPA for this transformation, often providing the products in moderate to excellent yields under mild conditions. researchgate.net

Another application of PPA is in the cyclization of acetals derived from aryl ethers. wuxiapptec.com The acid catalyzes the formation of an oxonium ion, which is then attacked by the aromatic ring in an intramolecular fashion to form the dihydrobenzofuran intermediate. Subsequent elimination of an alcohol molecule leads to the formation of the aromatic benzofuran ring. wuxiapptec.com

Table 3: Acid-Catalyzed Cyclization for Benzofuran Synthesis

| Entry | Substrate | Acid Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | 2-Phenoxyacetophenone | PPA | Heat | 3-Phenylbenzofuran | - |

| 2 | 2-Phenoxyacetophenone | Eaton's Reagent | Mild conditions | 3-Phenylbenzofuran | Moderate to excellent |

| 3 | p-Methoxyphenylacetaldehyde diethylacetal | PPA | Heat | 5-Methoxybenzofuran | - |

Data derived from conceptual understanding of the described reactions; specific yield data was not available in the provided search results.

Base-Promoted Intramolecular Condensations and Cyclizations

Base-promoted intramolecular condensations and cyclizations represent a cornerstone in the synthesis of the 2-aroyl-3-methylbenzofuran scaffold. A prominent example of this approach is the Rap-Stoermer reaction, which facilitates the formation of the benzofuran ring from appropriately substituted phenols and α-haloketones.

A common route to analogs of the target compound begins with a substituted 2-hydroxyacetophenone. For instance, the synthesis of 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives is achieved through a "one-step" cyclization reaction. mdpi.com This involves the reaction of 1-(5-bromo-2-hydroxyphenyl)ethanone with a substituted α-bromo acetophenone (B1666503) in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a suitable solvent like refluxing acetonitrile (B52724). mdpi.com This methodology provides a straightforward entry to 5-halo-substituted benzofurans, which can serve as precursors to the desired 5-amino derivatives.

The general reaction scheme is as follows:

Scheme 1: General scheme for the base-promoted synthesis of 2-aroyl-3-methyl-5-bromobenzofurans.

This method is versatile and allows for the introduction of various substituents on the benzoyl moiety by choosing the corresponding α-bromo acetophenone. The subsequent conversion of the 5-bromo group to a 5-amino group can be accomplished through methods such as palladium-catalyzed amination.

Photo-Induced and Radical Cyclization Protocols

Photo-induced and radical cyclization reactions offer alternative pathways to the benzofuran core, often under mild conditions. While photo-induced 6π-electrocyclization has been explored for the rearrangement of existing benzofuran derivatives, radical cyclizations are more directly applicable to the formation of the benzofuran ring itself. nih.gov

One such strategy involves the radical cyclization of alkynyl aryl ketones. For example, the reaction between ortho-substituted phenols containing a propargyl ether moiety can lead to the formation of the benzofuran ring. A specific application of this is the radical cyclization of alkynyl aryl ketones containing an ortho-methoxy group with diorganyl diselenides, promoted by an oxidizing agent, to yield functionalized chromones, a related heterocyclic system. nih.gov This principle can be adapted for benzofuran synthesis.

A plausible radical-based approach to the 2-aroyl-3-methylbenzofuran skeleton could involve the cyclization of an ortho-alkynyl phenol derivative. The key steps would be the generation of a radical species that initiates an intramolecular attack on the alkyne, leading to the formation of the five-membered furan ring.

Strategies Involving Substituent Migration

The synthesis of highly substituted benzofurans can be achieved through unique reaction mechanisms that involve substituent migration. One such method utilizes a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement of appropriately designed precursors. rsc.org

This approach can lead to the formation of multi-aryl-substituted and fully substituted benzofurans. rsc.org For instance, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides can proceed via a researchgate.netresearchgate.net-sigmatropic rearrangement followed by a substituent migration to yield the benzofuran product. rsc.org While not a direct route to the target compound, this methodology highlights the potential for complex benzofuran synthesis through rearrangement strategies.

Another relevant strategy involves the rearrangement of 2-hydroxychalcones. Depending on the reaction conditions, these precursors can be transformed into 3-acylbenzofurans through cyclized 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov This demonstrates the utility of rearrangement reactions in accessing different isomers of acylated benzofurans.

Targeted Functional Group Introduction and Transformation

Following the construction of the benzofuran nucleus, the introduction and modification of specific functional groups are crucial for arriving at the final target compound, this compound.

Installation of the 3-Methoxybenzoyl Moiety

The 3-methoxybenzoyl group at the C2 position is a key feature of the target molecule. A common and effective method for introducing this acyl group is through a Friedel-Crafts acylation reaction. google.comgoogle.com This reaction typically involves the treatment of a suitable benzofuran precursor, such as 3-methyl-5-nitrobenzofuran or 3-methyl-5-bromobenzofuran, with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). google.com

The reaction conditions for Friedel-Crafts acylation can be optimized by varying the solvent and the Lewis acid. While traditional methods often employ halogenated solvents, greener alternatives are also being explored. google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

| 2-Butyl-5-nitrobenzofuran (B137315) | 4-Methoxybenzoyl chloride | AlCl₃ | Dichloroethane | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | google.com |

| 2-Alkyl benzofuran | Anisoyl chloride | SnCl₄ | Carbon disulfide | 3-Anisoyl-2-alkyl benzofuran | google.com |

Table 1: Examples of Friedel-Crafts Acylation for the Synthesis of Aroylbenzofurans.

Introduction and Derivatization of the 5-Amine Group

The introduction of the 5-amino group can be achieved through several synthetic routes. A common strategy involves the synthesis of a 5-nitrobenzofuran (B105749) precursor, followed by the reduction of the nitro group to an amine. For example, the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran yields 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran, which can then be reduced to the corresponding 5-aminobenzofuran. google.com

Alternatively, a 5-halobenzofuran derivative can be used as a versatile intermediate. A 5-bromobenzofuran, synthesized via methods described in section 2.3.2, can be converted to the 5-amino compound through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction employs a palladium catalyst and a suitable amine source to replace the bromine atom with an amino group.

| Precursor | Reagents | Product | Synthetic Strategy | Reference |

| 5-Nitrobenzofuran derivative | Fe, NH₄Cl or H₂, Pd/C | 5-Aminobenzofuran derivative | Reduction of nitro group | google.com |

| 5-Bromobenzofuran derivative | Amine source, Pd catalyst, ligand, base | 5-Aminobenzofuran derivative | Palladium-catalyzed amination | nih.gov |

Table 2: Strategies for the Introduction of the 5-Amine Group.

Sequential Functionalization for Complex Analog Preparation

The preparation of complex analogs of this compound often relies on sequential functionalization strategies. Starting with a core benzofuran structure, various functional groups can be introduced or modified in a stepwise manner to build molecular diversity.

For example, a 2-aroyl-4-bromo-5-hydroxybenzofuran can undergo a Suzuki cross-coupling reaction to introduce a phenyl group at the 4-position. nih.gov The resulting 5-hydroxy group can then be methylated. This demonstrates a sequence of palladium-catalyzed C-C bond formation followed by O-alkylation. nih.gov

Further functionalization can also be carried out on the benzoyl moiety. The methoxy (B1213986) groups on the benzoyl ring can be varied to explore structure-activity relationships. mdpi.com Additionally, the 5-amino group, once installed, can be further derivatized to amides, sulfonamides, or other functionalities to generate a library of analogs for biological screening.

Mechanistic Investigations of Formation Reactions

Elucidation of Reaction Intermediates

The formation of the benzofuran (B130515) scaffold proceeds through several key intermediates, the nature of which depends on the specific synthetic strategy employed.

In acid-catalyzed cyclization reactions, a common method for constructing the benzofuran ring, an oxonium ion is a critical intermediate. wuxiapptec.com The mechanism involves the initial protonation of an acetal (B89532) substrate under acidic conditions, followed by the elimination of an alcohol (e.g., methanol) to generate the highly reactive oxonium ion. wuxiapptec.com This electrophilic species then undergoes intramolecular attack by the nucleophilic phenyl ring to initiate cyclization. wuxiapptec.com

For syntheses involving tandem or cascade reactions, different intermediates have been identified. One proposed pathway for the formation of 2-aroyl benzofurans involves a sequential nucleophilic addition that generates a 2-(2-acylphenoxy)-1-phenylethan-1-one intermediate, which subsequently undergoes intramolecular cyclization to yield the benzofuran core. researchgate.net

Transition-metal-catalyzed syntheses, particularly those employing palladium, feature a distinct set of organometallic intermediates. In processes involving C-H activation, a Pd(II)-hydride species can be generated. globethesis.com This intermediate may form after the palladium catalyst activates a C-H bond through a concerted metalation-deprotonation (CMD) mechanism. globethesis.com In copper-catalyzed reactions, copper acetylides are often proposed as key reactive intermediates that facilitate the necessary bond formations. nih.govacs.org Furthermore, in certain multi-step synthetic sequences that modify a pre-formed benzofuran ring, species such as N-acyl-Boc-carbamates can serve as intermediates for transformations like transamidation. mdpi.com

The table below summarizes key reaction intermediates in the formation of benzofuran derivatives.

| Reaction Intermediate | Associated Reaction Type | Proposed Role |

|---|---|---|

| Oxonium Ion | Acid-Catalyzed Cyclization | Electrophilic species that undergoes intramolecular cyclization. wuxiapptec.com |

| 2-(2-Acylphenoxy)-1-phenylethan-1-one | Tandem Addition/Cyclization | Precursor that cyclizes to form the benzofuran ring. researchgate.net |

| Pd(II)-hydride Species | Palladium-Catalyzed C-H Activation | Intermediate following concerted metalation-deprotonation. globethesis.com |

| Copper Acetylide | Copper-Catalyzed Coupling | Nucleophilic species in coupling reactions. nih.govacs.org |

| Alcohol-Imine Species | Reductive Amination | Primary intermediate that can tautomerize or be hydrogenated. rsc.org |

Transition State Analysis in Key Synthetic Steps

Transition state analysis, primarily conducted through computational methods like Density Functional Theory (DFT), provides insight into the energy profiles of reaction pathways. globethesis.com The feasibility of a proposed mechanism is evaluated by calculating the activation energies of its key steps; pathways with lower energy barriers are considered more favorable.

In the acid-catalyzed cyclization for benzofuran synthesis, the regiochemical outcome is dictated by the relative activation energies of competing pathways. wuxiapptec.com For example, in the cyclization of a specific acetal intermediate, the activation energy required for the reaction to occur at one potential site was calculated to be ~9.22 kcal/mol, which was 0.94 kcal/mol lower than the energy required for reaction at a competing site (10.16 kcal/mol). wuxiapptec.com This small difference in activation energy significantly favors the formation of one regioisomer over the other, consistent with experimentally observed product ratios. wuxiapptec.com

For transition-metal-catalyzed reactions, analysis often focuses on the transition state of the rate-determining step, such as C-H activation. The concerted metalation-deprotonation (CMD) mechanism, for instance, represents a specific type of transition state that is analyzed to understand how palladium catalysts activate otherwise inert C-H bonds. globethesis.com

Kinetic Studies of Benzofuran-Forming Reactions

While detailed kinetic data, such as rate constants and reaction orders for the specific synthesis of 2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine, are not widely documented, general kinetic principles can be inferred from mechanistic studies of related compounds.

The temperature is a critical parameter that can influence not only the reaction rate but also the selectivity of the reaction. Based on the Arrhenius equation, the ~0.94 kcal/mol difference in activation energy between two competing cyclization pathways translates to a product ratio of approximately 1:3.44 at 110 °C. wuxiapptec.com This demonstrates that thermal conditions can be fine-tuned to control product distribution. The formation of 2-substituted benzofurans via a wuxiapptec.comnih.gov-aryl migration mechanism has also been proposed to be temperature-dependent. organic-chemistry.org

Role of Catalysts, Ligands, and Solvents in Reaction Mechanisms

The choice of catalyst, ligand, and solvent plays a pivotal role in directing the course of benzofuran-forming reactions, influencing yield, selectivity, and reaction rate.

Catalysts: A wide array of catalysts are employed in benzofuran synthesis. Transition metals, particularly palladium, are extensively used for coupling and cyclization reactions. nih.govacs.org Palladium(II) acetate (B1210297) [Pd(OAc)2] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are common catalysts for Heck olefination and Sonogashira coupling reactions, respectively, which are often key steps in building the benzofuran system. nih.gov These catalysts facilitate processes like oxidative addition and C-H activation. globethesis.comnih.gov Copper salts often serve as co-catalysts, especially in Sonogashira reactions, where they are essential for the formation of the copper acetylide intermediate. acs.org In addition to transition metals, Brønsted and Lewis acids like polyphosphoric acid (PPA) are used to catalyze intramolecular cyclization reactions. wuxiapptec.com

Ligands: Ligands coordinate to the metal center in transition-metal catalysts, modifying their steric and electronic properties. This modulation is crucial for catalyst stability and reactivity. Triphenylphosphine (PPh3) is a common ligand used in palladium-catalyzed reactions. nih.gov In some nickel-catalyzed syntheses, 1,10-phenanthroline (B135089) has been shown to be an effective ligand, leading to high yields of benzofuran derivatives. nih.govacs.org The absence or presence of specific ligands can dramatically alter the reaction pathway.

Solvents: The solvent provides the medium for the reaction and can influence solubility, reaction rates, and even the reaction mechanism itself. Polar aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently used. nih.govnih.gov For instance, the "one-step" cyclization to form 2-aroyl-3-methyl-benzofuran precursors often proceeds efficiently in refluxing acetonitrile with a base like potassium carbonate. nih.gov The choice of solvent can be critical; for example, some palladium-catalyzed C-H arylation reactions require a specific co-additive like silver acetate (AgOAc) to proceed efficiently, highlighting the complex interplay between the catalyst, additives, and the reaction environment. mdpi.com

The following table summarizes various catalytic systems used in the synthesis of benzofuran derivatives.

| Reaction Type | Catalyst | Ligand | Base/Additive | Solvent | Reference |

|---|---|---|---|---|---|

| One-Step Cyclization | None | None | K₂CO₃ | Acetonitrile | nih.gov |

| Heck Olefination | Pd(OAc)₂ | PPh₃ | Et₃N, K₂CO₃ | DMF | nih.gov |

| Sonogashira Coupling | Pd(PPh₃)₄ | None | DBU | DMSO | nih.gov |

| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | None | None | Not specified | wuxiapptec.com |

| C-H Arylation | Pd(OAc)₂ | None | AgOAc | Not specified | globethesis.commdpi.com |

| Nucleophilic Addition | Ni(OTf)₂ | 1,10-Phenanthroline | Zinc Powder | Acetonitrile | nih.govacs.org |

| Sonogashira/Cyclization | (PPh₃)PdCl₂ | PPh₃ | Triethylamine | Triethylamine | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by mapping the carbon-hydrogen framework. sciforum.net One-dimensional and two-dimensional NMR experiments provide comprehensive data on chemical environments, structural connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine, distinct signals are expected for the protons on the benzofuran (B130515) core, the methoxybenzoyl substituent, and the methyl, methoxy (B1213986), and amine groups. The aromatic region would show complex splitting patterns due to proton-proton coupling. The amine protons typically appear as a broad singlet, and the methyl and methoxy groups as sharp singlets. nih.gov

Table 1: Predicted ¹H NMR Spectral Data Predicted chemical shifts (δ) in ppm relative to a standard like Tetramethylsilane (TMS).

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| H-4 | ~7.3-7.4 | d | J ≈ 1.5-2.0 | Aromatic Proton (Benzofuran) |

| H-6 | ~6.8-6.9 | dd | J ≈ 8.5, 2.0 | Aromatic Proton (Benzofuran) |

| H-7 | ~7.2-7.3 | d | J ≈ 8.5 | Aromatic Proton (Benzofuran) |

| H-2' | ~7.4-7.5 | t | J ≈ 2.0 | Aromatic Proton (Benzoyl) |

| H-4' | ~7.1-7.2 | ddd | J ≈ 8.0, 2.5, 1.0 | Aromatic Proton (Benzoyl) |

| H-5' | ~7.3-7.4 | t | J ≈ 8.0 | Aromatic Proton (Benzoyl) |

| H-6' | ~7.3-7.4 | dd | J ≈ 8.0, 2.0 | Aromatic Proton (Benzoyl) |

| -NH₂ | ~4.0-5.0 | br s | - | Amine Protons |

| -OCH₃ | ~3.8 | s | - | Methoxy Protons |

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would feature signals for the carbonyl carbon at a very low field, followed by the aromatic carbons of the benzofuran and benzoyl rings. nih.gov The carbons of the methyl and methoxy groups would appear at a high field. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data Predicted chemical shifts (δ) in ppm.

| Carbon Atom | Predicted δ (ppm) | Assignment |

|---|---|---|

| C=O | ~185-195 | Ketone Carbonyl |

| C-2, C-3a, C-5, C-7a | ~115-160 | Benzofuran Ring Carbons (Substituted) |

| C-4, C-6, C-7 | ~110-130 | Benzofuran Ring Carbons (CH) |

| C-1', C-3' | ~135-160 | Benzoyl Ring Carbons (Substituted) |

| C-2', C-4', C-5', C-6' | ~115-130 | Benzoyl Ring Carbons (CH) |

| C-3 | ~115-125 | Benzofuran Ring Carbon |

| -OCH₃ | ~55-60 | Methoxy Carbon |

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other (typically over two or three bonds). It would be used to trace the connectivity of protons within the benzofuran and benzoyl aromatic systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the straightforward assignment of the carbons that bear hydrogen atoms. dea.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting the different fragments of the molecule. For instance, it would show correlations between the protons on the benzoyl ring and the carbonyl carbon, and between the C3-methyl protons and the C-2, C-3, and C-3a carbons of the benzofuran ring, confirming the substitution pattern. dea.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the C3-methyl protons and protons on the benzoyl ring, providing evidence for their spatial proximity and confirming the molecule's conformation. dea.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound (molecular formula: C₁₇H₁₅NO₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern upon electron ionization (EI) is predictable based on the structure. The primary cleavage is expected at the keto-functional group connecting the two aromatic systems. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 281 | [C₁₇H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 266 | [M - CH₃]⁺ | Loss of a methyl radical |

| 146 | [C₉H₈NO]⁺ | Benzofuran moiety after cleavage |

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govmdpi.com The spectrum of this compound would display characteristic absorption bands corresponding to the amine, ketone, ether, and aromatic functionalities.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₃, -OCH₃) |

| 1660-1640 | C=O Stretch | Aryl Ketone (conjugated) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1280-1200 | C-O Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. researchgate.net The extensive conjugation across the benzofuran core and the attached methoxybenzoyl group is expected to produce strong absorption bands in the UV region.

The spectrum would likely show multiple intense bands corresponding to π → π* transitions associated with the aromatic systems. A less intense band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, might also be observed. researchgate.net The exact position (λₘₐₓ) and intensity of these bands can be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available research, the solid-state molecular architecture of this compound has not been determined through single-crystal X-ray diffraction studies. A comprehensive search of crystallographic databases and the scientific literature did not yield any published crystal structure for this specific compound.

Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of the molecules in the solid state remains unelucidated. Without experimental X-ray crystallographic data, a definitive analysis of its solid-state conformation, including key bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking, cannot be provided.

The determination of the crystal structure through X-ray crystallography would be a valuable endeavor for future research. Such a study would provide fundamental insights into the molecule's conformational preferences and the supramolecular assembly in the solid state, which are crucial for understanding its physicochemical properties and potential applications in materials science and medicinal chemistry.

Computational and Theoretical Studies of 2 3 Methoxybenzoyl 3 Methyl 1 Benzofuran 5 Amine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

Illustrative Optimized Geometry Parameters

| Parameter | Calculated Value |

|---|---|

| C-O (Furan Ring) Bond Length | ~1.37 Å |

| C=O (Benzoyl) Bond Length | ~1.24 Å |

| C-N (Amine) Bond Length | ~1.40 Å |

| Benzofuran-Benzoyl Dihedral Angle | ~45-55° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures calculated using DFT methods.

Beyond geometry, DFT calculations elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. nih.govresearchgate.net For this compound, the oxygen of the carbonyl group and the nitrogen of the amine group are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the amine group would be electron-deficient (electrophilic).

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Related Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding a molecule's reactivity. nih.gov

For this compound, the spatial distribution of these orbitals is calculated to predict reactive sites. Computational studies on analogous benzofuran (B130515) derivatives show that the HOMO is often localized over the electron-rich benzofuran ring and the amine substituent, indicating these are the primary sites for electrophilic attack. nih.govresearchgate.net Conversely, the LUMO is typically centered on the electron-withdrawing methoxybenzoyl group, particularly the carbonyl carbon, marking it as the likely site for nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more easily polarizable and thus more chemically reactive. researchgate.netnih.govnih.gov

Illustrative Frontier Orbital Properties

| Descriptor | Illustrative Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and stability |

Note: The data in this table is illustrative and represents typical values for similar molecular structures calculated using DFT methods.

Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index, Fukui Functions)

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors derived from the energies of its frontier orbitals. sciforum.netfrontiersin.org These global reactivity descriptors offer a quantitative measure of the molecule's stability and reaction tendencies.

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. It is related to the negative of electronegativity.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. physchemres.orgias.ac.in Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.govmdpi.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.8 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.61 |

Note: The data in this table is illustrative and based on typical FMO energies for similar structures.

In addition to these global descriptors, Fukui functions are used to determine local reactivity, identifying specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. physchemres.orgsemanticscholar.org For benzofuran systems, calculations often show that the C2 and C3 positions of the furan (B31954) ring are particularly reactive, a prediction that aligns with experimental observations of electrophilic substitution. sciforum.netsemanticscholar.org

Aromaticity Assessment of the Benzofuran System

Two common methods for this assessment are:

Nucleus-Independent Chemical Shift (NICS) : This method involves calculating the magnetic shielding at the center of a ring. nih.govnih.gov A negative NICS value (e.g., NICS(0) or NICS(1)) is indicative of a diatropic ring current, which is a hallmark of aromaticity. nih.govnih.gov

Harmonic Oscillator Model of Aromaticity (HOMA) : This index evaluates aromaticity based on the geometric parameter of bond length alternation. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

For the benzofuran system, calculations would likely show a high HOMA value and a significant negative NICS value for the benzene (B151609) ring, confirming its strong aromatic character. The furan ring, while still contributing to the π-system, typically exhibits a lower degree of aromaticity compared to the benzene ring. nih.gov

Spectroscopic Property Prediction (e.g., NMR, UV-Vis Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy : DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. nih.gov These predicted spectra can be compared with experimental data to confirm the proposed structure. For this compound, specific shifts for the methyl, methoxy (B1213986), and amine protons, as well as the distinct carbons of the aromatic rings and the carbonyl group, can be calculated. researchgate.netnih.gov

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) of the molecule. nih.govresearchgate.net This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax) observed experimentally. The calculations can identify the specific orbitals involved in these transitions, such as π → π* transitions, which are characteristic of conjugated systems like benzofurans.

Reaction Pathway Modeling and Energy Profiles

Theoretical modeling can be extended to investigate the mechanisms of chemical reactions involved in the synthesis of this compound. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the associated activation energies.

For instance, the synthesis of 2-acyl benzofurans often involves cyclization reactions. nih.govnih.govresearchgate.net DFT calculations can model these pathways, comparing the energy barriers of different proposed mechanisms to determine the most favorable route. pku.edu.cnresearchgate.net This provides a molecular-level understanding of the reaction, explaining observed product distributions and helping to optimize reaction conditions. Such studies are crucial for designing efficient synthetic routes for complex benzofuran derivatives. nih.govacs.org

Chemical Reactivity and Derivatization Strategies of the Compound

General Reactivity of the Benzofuran (B130515) Ring System

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is an aromatic system with characteristic reactivity. While more stable than the furan ring alone, it readily participates in several types of reactions.

Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. Theoretical and experimental studies show that the most electron-rich and preferred site for electrophilic substitution is the C2 position. If the C2 position is occupied, as it is in the target compound, the next most favorable site for attack is the C3 position. In 2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine, both C2 and C3 are substituted, meaning further electrophilic substitution on the heterocyclic furan portion is unlikely. Instead, electrophilic attack will be directed towards the benzo portion of the ring system, primarily influenced by the activating amine group at the C5 position.

Ring-Opening Reactions: The endocyclic C2-O bond of the benzofuran ring can be cleaved under specific conditions. This can occur in the presence of strong acids or through transition-metal-catalyzed processes, such as nickel-catalyzed reactions. These ring-opening strategies transform the benzofuran into functionalized phenol (B47542) derivatives, offering a pathway to significantly different molecular scaffolds.

Table 1: Summary of General Benzofuran Ring Reactivity

| Reaction Type | Preferred Position | Reagents/Conditions | Product Type |

|---|---|---|---|

| Electrophilic Substitution | C2 > C3 | Nitrating agents (e.g., HNO₃/Ac₂O), Halogens (e.g., Br₂), Acylating agents (Friedel-Crafts) | Substituted Benzofurans |

| Metallation | C2 | n-Butyllithium (n-BuLi) | 2-Lithiated Benzofuran |

| Ring Opening | C2-O Bond | Strong acids, Transition-metal catalysts (e.g., Ni, Cu) | ortho-Functionalized Phenols |

| Cycloaddition | Furan Ring | Dienes/Dienophiles | Complex polycyclic systems |

Transformations Involving the Methoxybenzoyl Group

The 2-(3-Methoxybenzoyl) substituent contains two reactive sites: the carbonyl (ketone) group and the methoxy (B1213986) (aryl methyl ether) group. Both can be transformed to introduce structural and electronic diversity.

Reduction of the Carbonyl Group: The ketone can undergo reduction to form either a secondary alcohol or a methylene group.

Reduction to an Alcohol: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, introducing a chiral center and a hydrogen-bond-donating group. chemguide.co.ukpearson.comunizin.org This transformation can significantly alter the compound's polarity and biological interaction profile.

Deoxygenation to a Methylene Group: More rigorous reduction methods can completely remove the carbonyl oxygen to form a methylene bridge (-CH₂-). The Clemmensen reduction (using zinc amalgam and concentrated HCl) and the Wolff-Kishner reduction (using hydrazine and a strong base under high temperatures) are classic methods for this transformation. quora.comyoutube.comwikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.in These reactions are suitable for substrates that can withstand strongly acidic or basic conditions, respectively.

Cleavage of the Methoxy Ether: The methoxy group on the benzoyl ring is an aryl methyl ether, which can be cleaved to yield a phenol. This is a common deprotection strategy in organic synthesis and is typically achieved with strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, often used in dichloromethane. nih.govnih.govgvsu.eduresearchgate.netresearchgate.net Other reagents like hydrobromic acid (HBr) can also be used. Converting the methoxy group to a hydroxyl group introduces another site for hydrogen bonding and a handle for further functionalization, such as esterification or etherification.

Table 2: Potential Transformations of the Methoxybenzoyl Group

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone | Deoxygenation | Zn(Hg), HCl (Clemmensen) | Methylene (-CH₂-) |

| Ketone | Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Methylene (-CH₂-) |

| Methoxy (Ether) | Cleavage/Demethylation | BBr₃, HBr | Phenol (-OH) |

Reactions of the Amine Functionality

The primary aromatic amine at the C5 position is a highly versatile functional group, serving as a key site for derivatization and influencing the reactivity of the entire benzene portion of the benzofuran core.

Acylation and Other N-Derivatizations

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic, allowing for a wide array of derivatization reactions.

Acylation: The amine readily reacts with acid chlorides and anhydrides in a nucleophilic acyl substitution to form amides. This is one of the most common derivatization techniques. taylorandfrancis.com For example, reaction with acetyl chloride or acetic anhydride yields the corresponding acetamide. This transformation is often used to "protect" the amine group, reducing its basicity and nucleophilicity, which can be useful for controlling reactivity in subsequent steps. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base produces sulfonamides.

Alkylation and Arylation: The amine can be alkylated or arylated, although direct reaction with alkyl halides can lead to over-alkylation, forming secondary and tertiary amines, and even quaternary ammonium salts.

Diazotization: A key reaction of primary aromatic amines is diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) converts the amine into a diazonium salt (-N₂⁺Cl⁻). This diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles in reactions like the Sandmeyer reaction to introduce halides (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.

Table 3: Common N-Derivatization Reactions for the C5-Amine Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride, Acetic Anhydride | Amide (-NHCOCH₃) |

| Benzoylation | Benzoyl Chloride | Amide (-NHCOPh) |

| Sulfonylation | Benzenesulfonyl Chloride, Pyridine | Sulfonamide (-NHSO₂Ph) |

| Diazotization | NaNO₂, HCl (0-5°C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer Reaction | Diazonium Salt + CuCl/CuBr/CuCN | Aryl Halide/Nitrile |

| Schiemann Reaction | Diazonium Salt + HBF₄ | Aryl Fluoride |

Electrophilic Aromatic Substitution on the Amine-Substituted Benzene Ring

The C5-amine is a powerful activating group for electrophilic aromatic substitution on the benzene ring of the benzofuran system. It strongly directs incoming electrophiles to the positions ortho and para to itself. In the context of the this compound structure, the available positions are C4 (ortho), C6 (ortho), and C7 (para).

Due to the strong activating nature of the amine, direct electrophilic substitution reactions, such as bromination with bromine water, can be difficult to control and may lead to poly-substituted products. To achieve mono-substitution, the reactivity of the amine is often moderated by converting it into an amide (e.g., an acetamide) via acylation. The resulting amide group is still an ortho, para-director but is less activating than the free amine. The steric bulk of the amide group typically favors substitution at the less hindered para position (C7). After the substitution reaction, the amide can be hydrolyzed back to the amine group under acidic or basic conditions.

Tandem Reactions and Cascade Sequences for Complex Scaffold Formation

The functional groups present in this compound provide multiple handles for initiating tandem or cascade reactions, which allow for the construction of complex molecular scaffolds in a single, efficient operation. baranlab.org A cascade reaction involves multiple bond-forming events occurring in one pot under a single set of conditions, where each step triggers the next. baranlab.org

Strategies for initiating such sequences could involve:

Intramolecular Cyclizations: After derivatizing one of the functional groups, it may be possible to induce an intramolecular reaction. For example, attaching a suitable electrophilic chain to the C5-amine could lead to a subsequent cyclization onto the electron-rich C4 or C6 positions of the aromatic ring, forming a new fused heterocyclic system.

Radical Cascades: Single-electron transfer to or from a derivative of the parent molecule could initiate a radical cyclization cascade, a powerful method for building complex polycyclic benzofurans. rsc.org

Metal-Catalyzed Tandem Reactions: Palladium- or titanium-mediated tandem reactions are well-established for creating complex heterocyclic systems. nih.govacs.org A derivative of the title compound, for instance an iodinated version prepared from the diazonium salt, could serve as a substrate in a palladium-catalyzed sequence involving intramolecular cyclization or coupling reactions.

Acid/Base-Steered Cascades: The presence of both basic (amine) and other functionalities allows for the possibility of acid- or base-steered cascade reactions, where the catalyst dictates the reaction pathway, leading to different complex products from the same starting material. nih.gov

These advanced synthetic strategies leverage the inherent reactivity of the molecule to rapidly increase molecular complexity, providing access to novel and diverse chemical entities that would be difficult to prepare through traditional stepwise synthesis. nih.gov

Design and Synthesis of Novel Analogs through Directed Structural Modification

Directed structural modification of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing novel analogs with tailored properties, particularly in medicinal chemistry. nih.govpharmatutor.org The benzofuran scaffold is considered a "privileged structure" due to its recurrence in biologically active compounds. nih.gov

Key modification strategies include:

Modification of the C5-Amine: This is a primary target for creating diversity. Synthesis of a library of amides and sulfonamides can probe the effect of different substituents on biological activity. nih.govresearchgate.net The size, electronics, and hydrogen-bonding capacity of the substituent can be systematically varied.

Modification of the Methoxybenzoyl Group: As discussed in section 6.2, the ketone and methoxy groups can be transformed into an alcohol, a methylene group, or a phenol. These changes dramatically alter the molecule's polarity, shape, and potential for hydrogen bonding, which are critical for receptor binding. nih.gov

Substitution on the Benzene Ring: Using the directing ability of the C5-amine (or its acylated form), various substituents (e.g., halogens, nitro groups) can be introduced at the C4, C6, and C7 positions. These modifications can influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Hybrid Molecule Synthesis: The functional groups can serve as attachment points for other pharmacologically relevant scaffolds (e.g., piperazine, triazole, imidazole) to create hybrid molecules with potentially synergistic or novel activities. nih.gov

These targeted modifications, guided by SAR principles, allow for the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Table 4: Strategies for Directed Structural Modification and Potential Impact

| Modification Site | Chemical Transformation | Potential Impact on Properties |

|---|---|---|

| C5-Amine | Acylation, Sulfonylation, Alkylation | Modulate H-bonding, lipophilicity, basicity; explore SAR. |

| C2-Ketone | Reduction to alcohol | Introduce H-bond donor, create chiral center, increase polarity. |

| C2-Ketone | Deoxygenation to methylene | Remove polar group, increase lipophilicity, alter conformation. |

| C3'-Methoxy | Cleavage to phenol | Introduce H-bond donor/acceptor, increase acidity, provide handle for further etherification. |

| C4, C6, C7 | Electrophilic Substitution (Halogenation, Nitration) | Alter electronic profile, lipophilicity, metabolic stability; block metabolic sites. |

Potential Applications in Chemical Research and Materials Science

Building Block in Complex Organic Synthesis

The 2-aroylbenzofuran scaffold, of which 2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine is a prime example, serves as a versatile building block for constructing more elaborate molecular architectures. The presence of multiple reactive sites—the aromatic rings, the ketone, and the amine group—allows for a wide range of chemical transformations.

Researchers have demonstrated that the benzofuran (B130515) core can be synthesized and functionalized through various innovative catalytic and non-catalytic methods. For instance, synthetic strategies often involve the cyclization of precursors, such as ortho-hydroxy α-aminosulfones or o-alkynylphenols, frequently mediated by metal catalysts like palladium or nickel. One-pot reactions and tandem cyclization cascades have been developed to efficiently produce complex benzofuran derivatives.

Once the core is formed, the functional groups of the target molecule can be used for further elaboration. The amine group at the C-5 position can undergo standard reactions such as acylation, alkylation, or diazotization, enabling the attachment of diverse substituents or the formation of new ring systems. The ketone of the benzoyl group can be targeted for reduction or used in condensation reactions. This versatility has been exploited to create libraries of compounds, such as hybrid molecules containing benzofuran linked to other heterocyclic systems like pyrazole (B372694) or thiazolidinone, for various research applications.

Table 1: Examples of Synthetic Reactions Involving Benzofuran Scaffolds

| Reaction Type | Description | Catalyst/Reagents | Reference |

|---|---|---|---|

| Palladium-Catalyzed Synthesis | Aryl furanylation of alkenes via oxidative addition and intramolecular Heck reaction. | Palladium-tetrakis(triphenylphosphine) | |

| Nickel-Catalyzed Cyclization | Intramolecular nucleophilic addition to form the benzofuran ring. | Ni(OTf)₂, 1,10-phenanthroline (B135089) | |

| One-Pot Tandem Reaction | Synthesis of aminobenzofuran spiro derivatives from ortho-hydroxy α-aminosulfones. | DMAP-mediated | |

| Catalyst-Free Synthesis | One-pot reaction to form 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. | Reflux in Ethanol |

| Multi-Step Synthesis | Formation of functionalized pyrazole scaffolds attached to a benzofuran core. | t-BuOK, Hydrazine Hydrate | |

Ligand Development in Catalysis Research

While the synthesis of benzofuran derivatives often relies heavily on metal catalysis, the use of these compounds as ligands in catalytic processes is a less explored but promising area. The structure of this compound contains several potential coordination sites for metal ions. The nitrogen atom of the amine group, the oxygen atom of the carbonyl group, and the oxygen atom within the furan (B31954) ring are all capable of acting as Lewis bases to bind with a metal center.

The development of ligands is crucial for controlling the reactivity and selectivity of catalytic reactions. The rigid structure of the benzofuran backbone could provide a well-defined geometry for a metal complex. By modifying the substituents on the benzofuran scaffold, it is possible to fine-tune the steric and electronic properties of the resulting ligand. This could influence the catalytic activity, stability, and selectivity of the metal complex in reactions such as cross-coupling, hydrogenation, or oxidation. Although direct applications of this specific compound as a ligand are not yet widely reported, its structural features suggest significant potential for future research in catalysis.

Precursor for Advanced Organic Materials (e.g., dyes, organic electronics, fluorescent materials)

Benzofuran derivatives are recognized for their valuable photophysical and electrochemical properties, making them excellent candidates for advanced organic materials. The intramolecular charge-transfer characteristics arising from electron-donating groups (like the 5-amine) and electron-withdrawing groups (like the 2-benzoyl) on the benzofuran core are key to these applications.

Fluorescent Materials and Dyes: The donor-acceptor architecture within the molecule can lead to significant fluorescence with high quantum yields. This makes such compounds suitable for use as fluorescent probes or as active components in organic dyes.

Organic Electronics: The benzophenone (B1666685) unit, a component of the molecule's benzoyl group, is known for its use in organic semiconductors and as an acceptor block in Thermally Activated Delayed Fluorescent (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). Benzofuran-based materials have been specifically synthesized for use as blue fluorescent emissive layers in OLEDs, demonstrating high external quantum efficiencies. The inherent thermal stability and hole-transporting properties of the benzofuran scaffold contribute to the performance and longevity of such devices.

Table 2: Properties of Benzofuran Derivatives in Materials Science

| Application Area | Relevant Property | Description | Reference |

|---|---|---|---|

| OLEDs | Blue Fluorescence | Phenylanthracene-substituted benzofuran derivatives used as an emissive layer show high external quantum efficiency (EQE) of 3.10%. | |

| OLEDs | TADF Emitters | Fused acridine-benzofuran donors have been developed for high-performance OLEDs with EQEs up to 25.6%. | |

| General Materials | Photophysical Properties | Benzofuran derivatives exhibit beneficial electrochemical behavior, high quantum yields, and thermal stability. |

| Organic Electronics | Semiconductor Potential | The benzophenone core, part of the benzoyl group, is a well-regarded fragment for synthesizing organic semiconductors. | |

Model Compound for Mechanistic and Theoretical Studies

The defined and moderately complex structure of this compound makes it an excellent model for mechanistic and theoretical investigations. Computational chemistry methods, such as Density Functional Theory (DFT), have been successfully applied to benzofuran systems to understand their structural and electronic properties, predict reactivity, and elucidate reaction mechanisms.

Theoretical studies on benzofuran derivatives have provided insights into:

Reaction Regioselectivity: Calculations have been used to explain the unexpected outcomes in the catalytic reduction of the furanoid ring's double bond, helping to understand why certain atoms are more susceptible to attack.

Substituent Effects: The impact of different functional groups on the stability, reactivity, and aromaticity of the benzofuran ring system has been modeled, aligning with experimental observations.

Electronic Transitions: Advanced methods like CASSCF and CASPT2 have been employed to study the electronic absorption spectra of dibenzofurans, allowing for a reliable assignment of absorption bands.

Catalytic Mechanisms: DFT calculations have helped to detail the mechanistic pathways of metal-catalyzed reactions, such as the C–O bond activation of benzofuran via Ni–H insertion and β–O elimination.

By studying compounds like this compound, researchers can gain fundamental knowledge that aids in designing better synthetic strategies and predicting the properties of novel, related molecules.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of complex benzofuran (B130515) derivatives often relies on multi-step procedures that may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. A primary challenge is the development of greener and more efficient synthetic routes.

Future research should focus on methodologies that improve sustainability and atom economy. This includes the application of transition-metal-catalyzed cross-coupling and annulation reactions, which have shown great promise for the construction of the benzofuran core. Catalytic systems based on palladium, copper, nickel, and rhodium can facilitate C-O and C-C bond formations under milder conditions and with higher efficiency than classical methods.

One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, represent another key area of development. These approaches minimize the need for intermediate purification steps, thereby saving time, solvents, and resources. For instance, a one-pot synthesis starting from simple phenols and alkynes could provide a direct route to the benzofuran skeleton. The use of environmentally benign solvents, such as deep eutectic solvents, and catalyst-free or visible-light-mediated protocols are also emerging as important trends in sustainable chemistry.

| Methodology | Advantages | Challenges for 2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine | References |

|---|---|---|---|

| Classical Synthesis (e.g., Perkin rearrangement) | Well-established procedures. | Often requires harsh conditions, limited substrate scope, low atom economy. | N/A |

| Transition-Metal Catalysis (Pd, Cu, Rh, Ni) | High efficiency, mild reaction conditions, broad substrate scope. | Catalyst cost and toxicity, need for ligand optimization, potential for metal contamination in the final product. | |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, shorter synthesis time. | Requires careful optimization of reaction conditions to avoid side reactions and ensure compatibility of all components. | |

| Metal-Free Annulation | Avoids metal contamination, often uses cheaper reagents. | May require specific activating groups on substrates, potentially lower generality compared to metal-catalyzed methods. | |

| Visible-Light-Promoted Cyclization | Environmentally friendly, high atom economy, mild conditions. | Requires substrates with suitable photochemical properties, limited to specific reaction types. |

Application of Advanced Spectroscopic Techniques for Elucidating Subtle Structural and Dynamic Features

While standard spectroscopic methods like NMR, IR, and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and dynamic properties of this compound requires more advanced techniques.

Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, are critical for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. These methods can also provide insights into through-bond and through-space correlations, helping to define the compound's connectivity and preferred conformation in solution.

For the solid state, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding crystal packing and for validating computational models.

Investigating the compound's dynamic features, such as rotational barriers around single bonds (e.g., the bond connecting the benzoyl group to the benzofuran core), could be accomplished using variable-temperature NMR studies. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with biological targets or its properties in materials.

Refined Computational Models for Predicting Reactivity and Electronic Properties with Greater Accuracy

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, refined computational models can provide significant insights.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure (e.g., HOMO-LUMO energies), and spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies). These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic nature.

Furthermore, computational models can be used to predict reactivity. By calculating reaction energy profiles, it is possible to identify the most likely sites for chemical modification and to predict the outcomes of different reactions. This can help in designing more efficient synthetic routes for derivatization.

In the context of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations can predict how the compound and its analogs bind to biological targets, such as enzymes or receptors. These simulations can help to elucidate the mechanism of action and guide the design of new derivatives with improved potency and selectivity.

| Computational Method | Application for this compound | Predicted Insights | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, spectroscopic prediction. | Stable conformations, orbital energies, reactivity indices, NMR and IR spectra. | N/A |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | UV-Vis absorption wavelengths, understanding of photophysical properties. | N/A |

| Molecular Docking | Predicting binding modes to biological targets. | Identification of potential binding sites and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the compound and its complexes. | Conformational flexibility, stability of protein-ligand complexes, solvent effects. | N/A |

Exploration of Novel Chemical Transformations and Derivatizations of the Compound

The molecular structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of analogs with potentially new and improved properties.

The primary amine group at the C5 position is a key handle for derivatization. It can be readily acylated, sulfonated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. It can also be converted into a diazonium salt, which can then be transformed into a range of other functional groups (e.g., halogens, hydroxyl, cyano).